molecular formula C6H8BrNOS B8535588 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Cat. No.: B8535588
M. Wt: 222.11 g/mol
InChI Key: JZNKWTFPCFWIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a useful research compound. Its molecular formula is C6H8BrNOS and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H8BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h4,9H,1-2H3

InChI Key

JZNKWTFPCFWIQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-4-methylthiazole-5-carbaldehyde of preparation 98 (1.8 g, 8.8 mmol) in dry THF (50 mL) was added dropwise MeMgBr in Et2O (3M, 2.9 mL, 8.8 mmol) at −40° C. under N2. After the addition, the mixture was stirred at room temperature for 1 hr. TLC (petroleum ether/EtOAc=5:1) showed most of the starting material was consumed. To the reaction mixture was added saturated NH4Cl (60 mL). The mixture was extracted with EtOAc (50 mL×2). The combined organic layers were washed with brine (80 mL), dried over sodium sulfate and concentrated in vacuum. The residue was purified by a Biotage silica gel cartridge (EA/PE 48%, Rf=0.5) to give the title compound as a yellow oil (1.7 g, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
98
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

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